molecular formula C8H20Cl2N2O B2665981 (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride CAS No. 1909287-35-9

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2665981
CAS No.: 1909287-35-9
M. Wt: 231.16
InChI Key: FHGTWSNIJDZPPB-JZGIKJSDSA-N
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Description

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H19Cl2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-yl)propan-2-ol: A similar compound with a slightly different structure.

    2-amino-3-(piperidin-1-yl)propan-1-ol: Another related compound with variations in the amino and hydroxyl groups.

Uniqueness

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2S)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGTWSNIJDZPPB-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-35-9
Record name (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
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